molecular formula C11H9BrO2 B11866317 8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one CAS No. 87165-87-5

8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11866317
CAS No.: 87165-87-5
M. Wt: 253.09 g/mol
InChI Key: DJIQFUKGEMJGKZ-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds widely recognized for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and environmental studies. The bromomethyl group at the 8-position and the methyl group at the 2-position of the chromenone core structure confer unique chemical properties to this compound, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-2-methyl-4H-chromen-4-one typically involves the bromination of 2-methyl-4H-chromen-4-one. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS selectively brominates the methyl group at the 8-position .

Industrial Production Methods: Industrial production of 8-(Bromomethyl)-2-methyl-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-(Bromomethyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of the chromenone core can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetone.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various functionalized derivatives.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions result in dihydrochromenone derivatives.

Scientific Research Applications

8-(Bromomethyl)-2-methyl-4H-chromen-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects. The chromenone core may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 8-(Bromomethyl)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromomethyl and methyl groups on the chromenone core allows for versatile functionalization and diverse applications in various fields.

Biological Activity

8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one is a synthetic compound belonging to the benzopyran class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bromomethyl group at the 8-position and a methyl group at the 2-position of the benzopyran ring. The presence of these functional groups significantly influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Its mechanism involves the formation of covalent bonds with nucleophilic sites in proteins or DNA, disrupting critical cellular functions and inhibiting cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and A549 cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses significant inhibitory effects against a range of microbial pathogens. The bromomethyl group enhances its electrophilic character, allowing it to interact with nucleophilic sites in microbial enzymes, thereby disrupting their function .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in several studies. Its ability to modulate inflammatory pathways could make it beneficial for treating conditions characterized by excessive inflammation. The compound's structural features contribute to its effectiveness in this regard .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the benzopyran framework can significantly alter its biological activity. For instance, substituting the bromomethyl group with other halogens or functional groups may enhance or diminish its efficacy against specific targets. The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
7-Methoxy-2-methyl-4H-chromen-4-oneLacks bromomethyl groupBasic chromenone structure
8-(Chloromethyl)-7-methoxy-2-methyl-4H-chromen-4-oneOne chloromethyl groupDifferent reactivity due to single chloromethyl
8-(Bromomethyl)-7-methoxy-2-methyl-4H-chromen-4-oneBromomethyl instead of chloromethylDifferent reactivity profile in substitution reactions

Case Studies

Several case studies highlight the compound's biological activity:

  • Anticancer Study : In a study involving various cancer cell lines, this compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .
  • Antimicrobial Evaluation : A series of tests against common bacterial strains revealed that this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
  • Anti-inflammatory Assessment : In vivo models showed that treatment with this compound resulted in reduced inflammatory markers, supporting its use in inflammatory conditions .

Properties

CAS No.

87165-87-5

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

8-(bromomethyl)-2-methylchromen-4-one

InChI

InChI=1S/C11H9BrO2/c1-7-5-10(13)9-4-2-3-8(6-12)11(9)14-7/h2-5H,6H2,1H3

InChI Key

DJIQFUKGEMJGKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC=CC(=C2O1)CBr

Origin of Product

United States

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